molecular formula C15H20ClNO2 B4614252 2-(2-chloro-5-methylphenoxy)-N-cyclopentylpropanamide

2-(2-chloro-5-methylphenoxy)-N-cyclopentylpropanamide

Cat. No.: B4614252
M. Wt: 281.78 g/mol
InChI Key: YQIVXDSPDKSIQK-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-cyclopentylpropanamide is a useful research compound. Its molecular formula is C15H20ClNO2 and its molecular weight is 281.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.1182566 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Dearomatization in Synthetic Chemistry

The oxidative dearomatization of phenols and anilines, involving chloro and methyl substituted phenols, represents a significant area of interest in synthetic organic chemistry. These reactions are crucial for the regioselective synthesis of cyclohexa-2,4-dienone derivatives and ortho-quinol imines from methylphenols and methylanilines, respectively. These processes are essential for creating complex molecular structures from simpler aromatic compounds, indicating potential applications in the synthesis of pharmaceuticals and materials (S. Quideau et al., 2005).

Environmental and Health Impacts of Chlorophenols

The environmental occurrence and toxicity of antimicrobial agents such as triclosan, a chlorophenoxy compound, have been extensively studied. Triclosan's widespread use in consumer products and its detection in natural waters raise concerns about its potential impacts on human health and the environment. Its ability to degrade into more toxic and persistent compounds highlights the need for research into safer chemicals and degradation pathways (G. Bedoux et al., 2012).

Analytical Methods for Environmental Phenols

Developing sensitive analytical methods for detecting environmental phenols, including chlorophenols, is crucial for monitoring their presence in ecosystems and assessing their impact. Techniques such as HPLC-MS/MS offer high sensitivity and specificity for measuring these compounds in complex matrices, such as human milk, indicating their potential human exposure routes and the importance of surveillance (X. Ye et al., 2008).

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-7-8-13(16)14(9-10)19-11(2)15(18)17-12-5-3-4-6-12/h7-9,11-12H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIVXDSPDKSIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.